4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a 3,4-diethoxybenzoyl group and a morpholine moiety. The 3,4-diethoxybenzoyl group introduces steric bulk and lipophilicity, while the morpholine moiety enhances solubility due to its oxygen atom’s polarity. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite for refinement and validation .
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-3-31-19-6-5-18(17-20(19)32-4-2)23(29)28-11-9-26(10-12-28)21-7-8-22(25-24-21)27-13-15-30-16-14-27/h5-8,17H,3-4,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUZVGPLHUTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include piperazine- and morpholine-containing derivatives with variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features.
Structural Features and Substituent Effects
Table 1: Comparative Structural and Physicochemical Properties
Key Observations:
Heterocyclic Core: The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyridine in analogs (e.g., 8b–8d, 10a). Pyridazine derivatives are less common in the provided evidence, suggesting the target compound’s novelty in this structural class.
Benzoyl Substituents :
- The 3,4-diethoxy group on the target compound is bulkier and more lipophilic than electron-withdrawing groups like 3,4-difluoro (8c) or 4-chloro-3-(trifluoromethyl) (8b). Ethoxy groups may improve membrane permeability but reduce metabolic stability compared to halogens .
- 3-Methoxy (8d) and 3-(trifluoromethyl) (10a) substituents highlight how electronic effects (e.g., methoxy’s electron donation vs. trifluoromethyl’s withdrawal) influence properties like melting points and reactivity.
Functional Groups :
- The morpholine moiety in the target compound and 10a enhances solubility due to its polar oxygen atom, whereas acetamide groups in 8b–8d may contribute to hydrogen-bonding interactions in target binding .
Physicochemical Properties: Melting points correlate with substituent polarity: 3,4-difluoro (8c, 263–266°C) > 4-chloro-3-(trifluoromethyl) (8b, 241–242°C) > 3-methoxy (8d, 207–209°C). The target’s diethoxy group may lower its melting point relative to 8c but increase it compared to 8d.
Pharmacological Implications (Inferred from Structural Trends)
- Lipophilicity and Bioavailability : The 3,4-diethoxy group may improve the target’s membrane permeability over fluoro- or chloro-substituted analogs but could increase metabolic oxidation risks.
- Target Binding : Pyridazine’s dual nitrogen atoms might engage in unique interactions with biological targets compared to pyridine-based analogs.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The key components include:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Pyridazine moiety : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Piperazine unit : A saturated six-membered ring containing two nitrogen atoms.
- Diethoxybenzoyl group : An aromatic system that may enhance lipophilicity and receptor binding.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine and pyridazine rings are known to facilitate binding to neurotransmitter receptors, which may lead to modulation of signaling pathways involved in various physiological processes.
Pharmacological Studies
- Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antidepressant effects through the inhibition of serotonin reuptake. The morpholine component may enhance these effects by improving bioavailability.
- Antitumor Activity : Research has indicated that similar compounds can induce apoptosis in cancer cells via the activation of caspase pathways. The diethoxybenzoyl group may contribute to this effect by enhancing cellular uptake.
- Neuroprotective Effects : Some studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Synthesis and Derivatives
The synthesis of 4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions:
- Formation of the Piperazine Derivative : Reaction of appropriate aniline derivatives with piperazine.
- Coupling with Diethoxybenzoyl Chloride : This step often requires a base such as triethylamine to facilitate the reaction.
- Final Cyclization : Formation of the morpholine ring through cyclization reactions under acidic or basic conditions.
Synthetic Route Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Aniline + Piperazine | Piperazine derivative |
| 2 | Piperazine derivative + Diethoxybenzoyl chloride + Base | Intermediate product |
| 3 | Intermediate + Acid/Base catalyst | Final product |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
